molecular formula C6H7BBrNO3 B1519820 (2-Bromo-5-methoxypyridin-4-yl)boronic acid CAS No. 1072952-48-7

(2-Bromo-5-methoxypyridin-4-yl)boronic acid

Cat. No.: B1519820
CAS No.: 1072952-48-7
M. Wt: 231.84 g/mol
InChI Key: SCSULHVJKCOJPH-UHFFFAOYSA-N
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Description

(2-Bromo-5-methoxypyridin-4-yl)boronic acid is a useful research compound. Its molecular formula is C6H7BBrNO3 and its molecular weight is 231.84 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound 2-Bromo-5-methoxypyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The 2-Bromo-5-methoxypyridine-4-boronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the boronic acid group of the compound is transferred from boron to palladium .

Biochemical Pathways

The compound 2-Bromo-5-methoxypyridine-4-boronic acid affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Result of Action

The molecular and cellular effects of the action of 2-Bromo-5-methoxypyridine-4-boronic acid are primarily related to the formation of new carbon–carbon bonds . This occurs as a result of the Suzuki–Miyaura cross-coupling reaction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-methoxypyridine-4-boronic acid. For instance, the yield of the cross-coupled product in the Suzuki–Miyaura reaction can be increased by slow-release and thus low concentration of boronic acid

Properties

IUPAC Name

(2-bromo-5-methoxypyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BBrNO3/c1-12-5-3-9-6(8)2-4(5)7(10)11/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSULHVJKCOJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1OC)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BBrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657191
Record name (2-Bromo-5-methoxypyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072952-48-7
Record name (2-Bromo-5-methoxypyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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